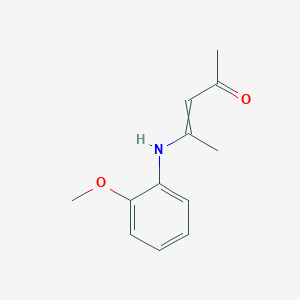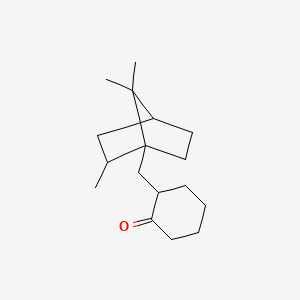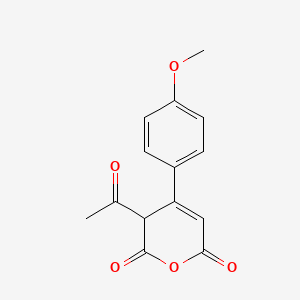
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyran ring fused with a methoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione typically involves the condensation of 3-acetyl-4-hydroxycoumarin with an appropriate aromatic aldehyde. One common method includes the use of piperidine as a catalyst in a chloroform solvent. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the desired pyran-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反応の分析
Types of Reactions
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal cell wall synthesis, leading to antifungal activity . The exact molecular pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Methoxycoumarin: Known for its fluorescent properties and used in biochemical assays.
Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and antioxidant activities.
Uniqueness
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is unique due to its specific structural features, such as the acetyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
67074-99-1 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
3-acetyl-4-(4-methoxyphenyl)-3H-pyran-2,6-dione |
InChI |
InChI=1S/C14H12O5/c1-8(15)13-11(7-12(16)19-14(13)17)9-3-5-10(18-2)6-4-9/h3-7,13H,1-2H3 |
InChIキー |
AHBYOJCRDBCJAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=CC(=O)OC1=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
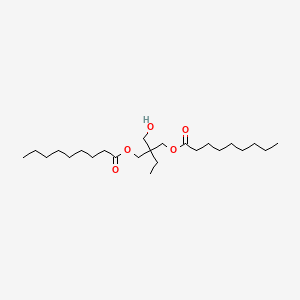

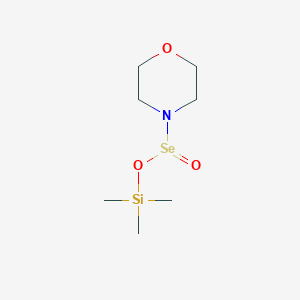

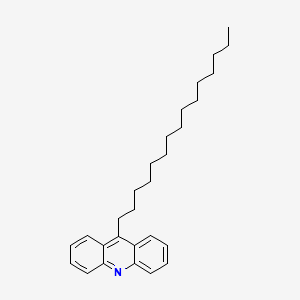
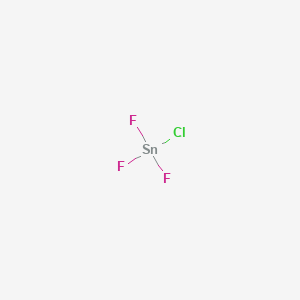
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
